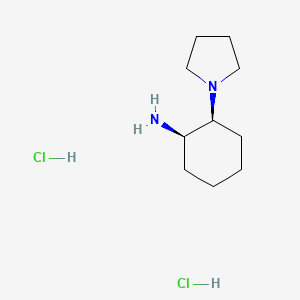
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly employed as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Allylation: The protected pyrrolidine is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as trimethylchlorosilane (TMSCl) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Acidic conditions using TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE involves its role as a protecting group and a reactive intermediate:
Protecting Group: The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.
Reactive Intermediate: The allyl and ester groups provide sites for further chemical modifications, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-serine methyl ester: Similar in structure but with a serine backbone instead of pyrrolidine.
tert-Butyl propionate: An ester with a tert-butyl group but lacks the pyrrolidine and allyl functionalities.
Uniqueness
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its combination of a Boc-protected amine, an allyl group, and a pyrrolidine ring. This combination allows for versatile synthetic applications, particularly in the preparation of amino acid derivatives and peptides, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3 |
InChI Key |
VEYTWFFJGOYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Bromo-7-bromomethyl-benzo[b]thiophene](/img/structure/B8405649.png)

